Crotmarine

CAS No.: 92662-85-6

Cat. No.: VC1708878

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92662-85-6 |

|---|---|

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-2H-chromen-7-ol |

| Standard InChI | InChI=1S/C20H20O4/c1-11(2)18-7-13-6-16(17(22)9-20(13)24-18)14-5-12-3-4-15(21)8-19(12)23-10-14/h3-4,6,8-9,14,18,21-22H,1,5,7,10H2,2H3 |

| Standard InChI Key | QSBNBPUPUBDYQE-UHFFFAOYSA-N |

| SMILES | CC(=C)C1CC2=CC(=C(C=C2O1)O)C3CC4=C(C=C(C=C4)O)OC3 |

| Canonical SMILES | CC(=C)C1CC2=CC(=C(C=C2O1)O)C3CC4=C(C=C(C=C4)O)OC3 |

Introduction

Chemical Properties and Structure

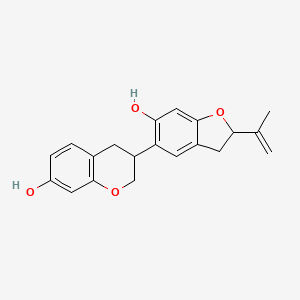

Crotmarine possesses a complex molecular structure that contributes to its biological activities. The compound is characterized by the following chemical properties:

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 92662-85-6 |

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-2H-chromen-7-ol |

| Standard InChI | InChI=1S/C20H20O4/c1-11(2)18-7-13-6-16(17(22)9-20(13)24-18)14-5-12-3-4-15(21)8-19(12)23-10-14/h3-4,6,8-9,14,18,21-22H,1,5,7,10H2,2H3 |

| Standard InChIKey | QSBNBPUPUBDYQE-UHFFFAOYSA-N |

| SMILES | CC(=C)C1CC2=CC(=C(C=C2O1)O)C3CC4=C(C=C(C=C4)O)OC3 |

Structural Features

Structural analysis of crotmarine reveals it contains both benzofuran and chromen moieties. The molecular structure includes:

-

A 2,3-dihydro-1-benzofuran unit with a hydroxyl group at position 6

-

A 3,4-dihydro-2H-chromen unit with a hydroxyl group at position 7

-

A prop-1-en-2-yl (isopropenyl) substituent at position 2 of the benzofuran ring

This structural arrangement is significant as it incorporates both coumarin-like and benzofuran fragments. The coumarin component is particularly noteworthy as coumarins are known to possess various biological activities, including antimicrobial properties . The benzene ring in coumarin is fused to an alpha-pyrone ring, which contains one oxygen atom within the ring and a carbon double-bound to another oxygen .

Source and Isolation

Botanical Source

Crotmarine was isolated from Crotalaria madurensis, a plant species that has been a subject of phytochemical investigations due to its rich profile of bioactive compounds . The genus Crotalaria comprises approximately 600 species distributed worldwide, with many species used in traditional medicine across various cultures . These plants are known to produce diverse secondary metabolites, including alkaloids, flavonoids, and other phenolic compounds.

Isolation Procedure

The isolation of crotmarine from Crotalaria madurensis involved several chromatographic techniques. The general procedure included:

-

Collection and preparation of plant material (leaves and stems)

-

Extraction with appropriate solvents

-

Fractionation using column chromatography

-

Purification through techniques such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC)

-

Structure elucidation using spectroscopic methods including MS, 1H and 13C NMR

This isolation process is similar to those employed for other compounds from Crotalaria species, such as those described for Crotalaria pallida, where extensive chromatographic and spectroscopic methods were utilized to isolate and characterize the bioactive constituents .

Biological Activities

Antifungal Properties

The most significant biological activity reported for crotmarine is its antifungal properties. Multiple studies have confirmed that crotmarine exhibits activity against Trichophyton mentagrophytes, a dermatophyte responsible for various fungal skin infections in humans and animals .

The antifungal activity of crotmarine is particularly relevant given the increasing resistance of fungal pathogens to existing antifungal agents. The discovery of novel compounds with antifungal properties is crucial for addressing this growing concern in clinical settings.

Comparative Activity

When compared to other compounds isolated from Crotalaria madurensis, crotmarine shows significant antifungal activity. Another compound, crotmadine, was also isolated from the same plant and exhibited similar antifungal properties against Trichophyton mentagrophytes . The table below summarizes the comparative antifungal activities of compounds isolated from Crotalaria madurensis:

| Compound | Source | Target Organism | Activity |

|---|---|---|---|

| Crotmarine | C. madurensis leaves and stems | Trichophyton mentagrophytes | Significant antifungal activity |

| Crotmadine | C. madurensis leaves and stems | Trichophyton mentagrophytes | Significant antifungal activity |

| Fulvine (pyrrolizidine alkaloid) | C. madurensis | Not specifically reported | Not specifically reported for antifungal activity |

| Trans-3,4,3',5'-tetramethoxystilbene | C. madurensis | Not specifically reported | Not specifically reported for antifungal activity |

Chemical Context within Plant Secondary Metabolites

Relationship to Other Plant Compounds

Crotmarine belongs to a broader class of plant secondary metabolites that includes coumarins and benzofuran derivatives. Its structure shares similarities with other bioactive compounds isolated from Crotalaria species and related plants in the Leguminosae family. The presence of hydroxyl groups in the structure of crotmarine likely contributes to its biological activities, as these functional groups are known to play important roles in the bioactivity of many natural products .

Research Challenges and Future Directions

Current Limitations

Despite the promising antifungal activity of crotmarine, several challenges must be addressed before its potential can be fully realized:

-

Limited availability of the natural compound from plant sources

-

Incomplete understanding of its mechanism of action against fungal pathogens

-

Lack of comprehensive toxicological and pharmacokinetic data

-

Need for structure-activity relationship studies to optimize antifungal activity

Future Research Directions

Future research on crotmarine should focus on:

-

Developing efficient synthetic routes to produce crotmarine and its derivatives

-

Elucidating the precise mechanism of action against fungal pathogens

-

Conducting comprehensive toxicological studies to assess safety

-

Exploring potential synergistic effects with established antifungal agents

-

Investigating activity against a broader spectrum of fungal pathogens, including drug-resistant strains

Comparative Analysis with Related Compounds

Crotmarine shares structural similarities with other bioactive compounds isolated from various Crotalaria species. For instance, studies on Crotalaria pallida have led to the isolation of various compounds including crotolidene, hydroxydihydrobovolide, and other bioactive constituents . Similarly, Crotalaria quartiniana has been investigated for antimicrobial compounds that show activity against both bacterial and fungal pathogens .

The table below provides a comparative analysis of bioactive compounds from different Crotalaria species:

| Species | Bioactive Compounds | Reported Activities |

|---|---|---|

| C. madurensis | Crotmarine, Crotmadine, Fulvine | Antifungal activity against T. mentagrophytes |

| C. pallida | Crotolidene, Hydroxydihydrobovolide | Not specifically reported in the search results |

| C. quartiniana | Various extracts (specific compounds not named) | Antimicrobial activity against S. aureus, P. aeruginosa, and various fungi |

| C. agatiflora | Madurensine, Doronenine | Cytotoxic activity against U-937 cells with selective toxicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume